1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to “1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists .作用机制
Target of Action
The primary target of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression through S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from G1 to S phase and progression through S phase. By inhibiting CDK2, this compound prevents cells from replicating their DNA and dividing, which can lead to cell cycle arrest and apoptosis .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, it prevents cells from progressing through the cell cycle, leading to cell cycle arrest and potentially apoptosis . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
实验室实验的优点和局限性
MBCP has several advantages for lab experiments. It is a potent inhibitor of bone resorption and has been shown to be effective in animal models and in vitro studies. MBCP is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to using MBCP in lab experiments. It is a relatively new compound and its long-term safety and efficacy have not yet been fully established. In addition, the mechanism of action of MBCP is complex and not fully understood, which makes it difficult to predict its effects in different experimental conditions.
未来方向
There are several future directions for the study of MBCP. One area of research is the development of new analogs of MBCP with improved potency and selectivity. Another area of research is the investigation of the long-term safety and efficacy of MBCP in humans. Clinical trials are currently ongoing to evaluate the use of MBCP in the treatment of osteoporosis. Finally, the mechanism of action of MBCP needs to be further elucidated to better understand its effects in different experimental conditions.
合成方法
MBCP can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzofuran ring, followed by the introduction of a pyrimidine ring and a pyrrolidine side chain. The final product is obtained after several purification steps and characterized by various spectroscopic techniques.
科学研究应用
MBCP has been extensively studied for its potential use in the treatment of osteoporosis. In vitro studies have shown that MBCP inhibits the formation and activity of osteoclasts, leading to a decrease in bone resorption. In vivo studies in animal models have demonstrated that MBCP can prevent bone loss and increase bone density. Clinical trials in humans are currently ongoing to evaluate the safety and efficacy of MBCP in the treatment of osteoporosis.
属性
IUPAC Name |
1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-17-13-10-5-2-3-7-12(10)22-14(13)15(18-9)19-8-4-6-11(19)16(20)21/h2-3,5,7,11H,4,6,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYLWHVFXDOCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。